(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
Potassium metaphosphate is a potassium salt of metaphosphoric acid with the chemical formula KPO₃. It is a white, crystalline compound that is commonly used in various industrial and agricultural applications. Potassium metaphosphate is known for its role as a fertilizer, food additive, and in certain chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium metaphosphate can be synthesized by partially reacting phosphoric acid with potassium chloride at temperatures ranging from 120°C to 300°C. The reaction is completed by running the partly reacted mass into a fused bath of potassium metaphosphate maintained at 560°C to 850°C . The acid used can be ortho, meta, or super phosphoric acid, preferably containing over 25% P₂O₅. Equimolar proportions or an excess of either reactant may be used, and sulfuric acid may be added to provide potassium sulfate in the product .
Industrial Production Methods: In industrial settings, the first step of the reaction may be carried out in a rotary kiln or tank furnace, where the reactants are fed separately or as a suspension of potassium chloride in the acid. Heat is supplied by hydrochloric acid gases from the second step and optionally by a burner. Approximately 45-75% of the potassium chloride is allowed to react, and the fluid mass is then fed into a second rotary or tank furnace containing a potassium metaphosphate melt . The melt may be cooled slowly or rapidly to give a water-insoluble or soluble product, respectively, which may then be ground and screened .
Chemical Reactions Analysis
Types of Reactions: Potassium metaphosphate undergoes various chemical reactions, including hydrolysis, ion-exchange reactions, and depolymerization. It can react with water to form potassium dihydrogen phosphate and other phosphate species .
Common Reagents and Conditions:
Ion-Exchange Reactions: In the presence of aluminum metaphosphates and increasing pH, potassium metaphosphate can form crystalline potassium tetrametaphosphate dihydrate.
Major Products Formed:
- Potassium dihydrogen phosphate
- Potassium tetrametaphosphate dihydrate
Scientific Research Applications
Potassium metaphosphate has a wide range of scientific research applications, including:
Agriculture: It is used as a fertilizer to provide essential potassium and phosphorus nutrients to plants. .
Food Industry: It serves as a food emulsifier, raising agent, and sequestrant, helping to maintain the quality and stability of food products.
Chemical Industry: Potassium metaphosphate is used in the production of technical glasses, ceramics, and as a high-temperature binder in refractory products.
Biological Research: It is used in various biochemical assays and as a buffer in biological experiments.
Mechanism of Action
Potassium metaphosphate exerts its effects through several mechanisms:
Buffering Effect: It acts as a buffer, resisting changes in pH upon the addition of small amounts of acid or base.
Ion-Exchange Reactions: It participates in ion-exchange reactions, forming various phosphate species that are essential for biological and chemical processes.
Nutrient Supply: In agriculture, it provides essential potassium and phosphorus nutrients to plants, enhancing their growth and development.
Comparison with Similar Compounds
Potassium metaphosphate can be compared with other similar compounds such as:
Potassium Dihydrogen Phosphate (KH₂PO₄): Both compounds provide potassium and phosphorus nutrients, but potassium metaphosphate is more effective in certain soil types with low potassium retention.
Potassium Chloride (KCl): While potassium chloride is a common potassium fertilizer, potassium metaphosphate also provides phosphorus, making it a more balanced nutrient source.
Potassium Sulfate (K₂SO₄): Potassium sulfate provides potassium and sulfur, whereas potassium metaphosphate provides potassium and phosphorus, catering to different nutrient requirements.
Potassium metaphosphate stands out due to its unique combination of potassium and phosphorus, making it a versatile compound for various applications.
Properties
IUPAC Name |
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTRSEDVLBBFJZ-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362553 | |
Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180272-45-1 | |
Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline interesting for pharmaceutical development?
A: While the provided research papers don't explicitly outline a specific therapeutic target for this compound, they highlight its potential as a pharmaceutical ingredient. The key lies in its ability to form stable acid addition salts. These salts exhibit reduced hygroscopicity [, ], meaning they absorb less moisture from the environment. This property is crucial for drug development as it directly impacts the stability of the compound during storage and manufacturing, ultimately leading to a longer shelf life and potentially improving patient compliance due to consistent dosing.
Q2: What are some examples of stable salts formed by this compound?
A2: The research papers list several acid addition salts of this compound that demonstrate improved stability against humidity. These include salts formed with:
- (-)-(2S,3S)-tartaric acid [, ]
- (+)-(2S,3S)-di-o-benzoyltartaric acid [, ]
- (+)-(2S,3S)-di-o-(4-methylbenzoyl) tartaric acid [, ]
- (-)-L-phenylalanine [, ]
- Benzenesulfonic acid [, ]
- Cyclohexanesulfamic acid [, ]
- Hydrobromic acid [, ]
- Naphthalene-2-sulfonic acid [, ]
- Sebacic acid [, ]
- (+)-Camphor-10-sulfonic acid [, ]
- p-Toluenesulfonic acid [, ]
- Ethanesulfonic acid [, ]
- Methanesulfonic acid [, ]
- Methyl phosphate [, ]
Q3: How is the absolute configuration of this compound determined?
A: Two of the provided papers [, ] focus specifically on the absolute configuration of this compound. While the abstracts lack details, the titles indicate a revision of previously assigned configurations. This strongly suggests that techniques like X-ray crystallography, circular dichroism (CD) spectroscopy, or potentially chemical derivatization coupled with NMR were employed to definitively establish the stereochemistry at the chiral center. Understanding the correct absolute configuration is paramount in pharmaceutical research, especially when considering enantioselective synthesis or potential differences in biological activity between enantiomers.
Q4: Has this compound been used for chiral separations?
A: Yes, one study [] investigated the enantioseparation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline using polysaccharide-based chiral stationary phases. While the paper itself doesn't provide results, this research highlights the potential utility of this compound or its derivatives in chiral chromatography. Enantioseparation is crucial in pharmaceutical development to isolate and study the biological activity of individual enantiomers, which can differ significantly in their pharmacological and toxicological profiles.
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